molecular formula C9H7BrS B2815245 3-(Bromomethyl)benzo[b]thiophene CAS No. 1196-19-6

3-(Bromomethyl)benzo[b]thiophene

Cat. No.: B2815245
CAS No.: 1196-19-6
M. Wt: 227.12
InChI Key: WYKHJZSILIVQKU-UHFFFAOYSA-N
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Description

3-(Bromomethyl)benzo[b]thiophene is a heterocyclic compound that contains both sulfur and bromine atoms within its structure. It is a derivative of benzo[b]thiophene, where a bromomethyl group is attached to the third position of the benzothiophene ring. This compound is known for its stability and is often used as an intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

It is known that benzo[b]thiophene, a related compound, is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . This suggests that 3-(Bromomethyl)benzo[b]thiophene may also interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.

Molecular Mechanism

It is known that 3-Bromothianaphthene, a related compound, undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst . This suggests that this compound may also participate in similar reactions, potentially leading to changes in gene expression or enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)benzo[b]thiophene typically involves the bromination of benzo[b]thiophene derivatives. One common method is the bromination of 3-methylbenzo[b]thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid.

Major Products:

Properties

IUPAC Name

3-(bromomethyl)-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKHJZSILIVQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-19-6
Record name 3-(bromomethyl)-1-benzothiophene
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

3-Methylbenzo[b]thiophene (9.9 g, 67 mmol) is heated in carbon tetrachloride (133 ml ) to near reflux in the presence of n-bromosuccinimide (11.9 g, 67 mmol, 1.0 eq.). 2,2′Azobisisobutyronitrile (2.2 g, 13.3 mmol, 0.2 eq.) is added and the resulting mixture is refluxed for two hours. After cooling, the reaction mixture is filtered through a glass-fritted funnel, and the filtrate is concentrated. The residue is triturated with petroleum ether and toluene to afford 6.42 g of 3-Bromomethylbenzo[b]thiophene (42%).
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2.2 g
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Synthesis routes and methods II

Procedure details

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